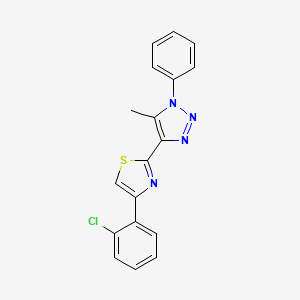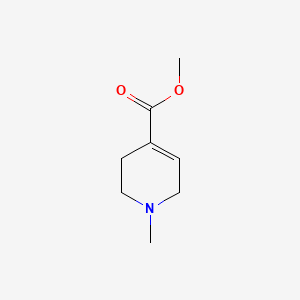![molecular formula C20H17F4N5O B2428958 3-{4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine CAS No. 2380187-85-7](/img/structure/B2428958.png)
3-{4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrol ring, a trifluoromethyl-substituted pyridazinyl group, and a piperazinyl methanone moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Pyrrol Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Synthesis of the Piperazinyl Methanone Moiety:
Attachment of the Trifluoromethyl-Substituted Pyridazinyl Group: This step may involve a coupling reaction using a suitable reagent to introduce the trifluoromethyl group to the pyridazinyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization, distillation, or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrol ring or the methanone group, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol or other reduced forms.
Substitution: The fluorophenyl and trifluoromethyl groups can participate in substitution reactions, where other functional groups replace the fluorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound may be used to study its interactions with biological macromolecules such as proteins or nucleic acids. It can serve as a probe to investigate biochemical pathways and cellular processes.
Medicine
In medicine, the compound may have potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where these targets are implicated.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-{4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
4-Iodobenzoic Acid: Similar in having a substituted aromatic ring, but differs in its functional groups and overall structure.
Lemon Balm Compounds: Contains phenolic compounds and terpenes, which are different from the fluorophenyl and trifluoromethyl groups in the target compound.
Uniqueness
The uniqueness of 3-{4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine lies in its combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a versatile compound for various scientific and industrial applications.
特性
IUPAC Name |
[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F4N5O/c21-15-3-1-13(2-4-15)14-11-16(25-12-14)19(30)29-9-7-28(8-10-29)18-6-5-17(26-27-18)20(22,23)24/h1-6,11-12,25H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMWBUOMZPEYIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F4N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol](/img/structure/B2428879.png)


![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2428885.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2,4-difluorophenyl)acetamide dioxalate](/img/structure/B2428886.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2428888.png)
![methyl 9-{[(2-chlorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxylate](/img/structure/B2428891.png)
![4-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)-2-oxopyrrolidine](/img/structure/B2428893.png)


![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2428897.png)

